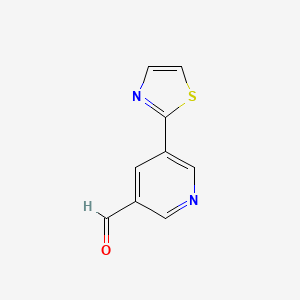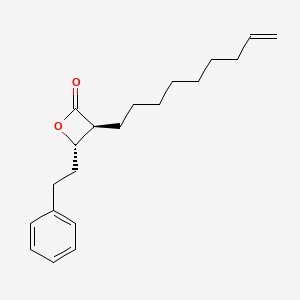
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one is a chiral oxetane derivative. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity. This compound features a non-8-en-1-yl group and a phenethyl group, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.
Formation of the Oxetane Ring: This can be achieved through cyclization reactions, often involving epoxide intermediates.
Functional Group Modifications: Introduction of the non-8-en-1-yl and phenethyl groups can be done through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and solvents that are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions might target the double bond in the non-8-en-1-yl group.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
The major products will depend on the specific reaction conditions but could include epoxides, reduced alkanes, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The strained ring of oxetanes makes them useful intermediates in organic synthesis.
Chiral Catalysts: The chiral centers in the compound can be utilized in asymmetric synthesis.
Biology
Drug Development: Oxetane derivatives are explored for their potential as bioactive molecules in pharmaceuticals.
Medicine
Antimicrobial Agents: Some oxetane derivatives have shown promise as antimicrobial agents.
Industry
Polymer Chemistry: Oxetanes can be used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action for (3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetan-2-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The strained ring structure could also make it a reactive intermediate in chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxetane: Lacks the ketone group.
(3S,4S)-3-(Non-8-en-1-yl)-4-phenethyloxirane: An epoxide analog.
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3S,4S)-3-non-8-enyl-4-(2-phenylethyl)oxetan-2-one |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-11-14-18-19(22-20(18)21)16-15-17-12-9-8-10-13-17/h2,8-10,12-13,18-19H,1,3-7,11,14-16H2/t18-,19-/m0/s1 |
InChI Key |
TXAYXAYBDOMUDU-OALUTQOASA-N |
Isomeric SMILES |
C=CCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C=CCCCCCCCC1C(OC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


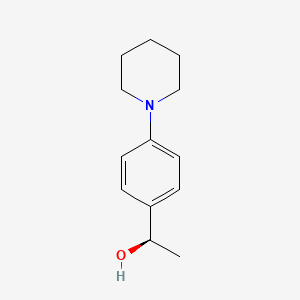
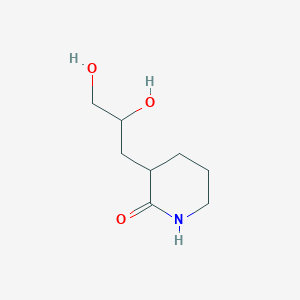
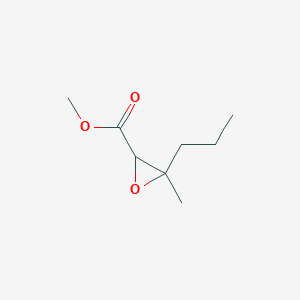
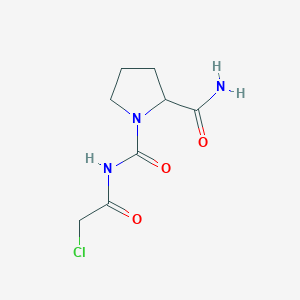
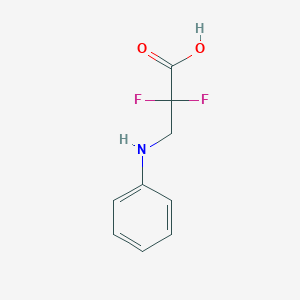
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
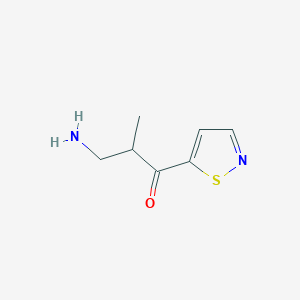

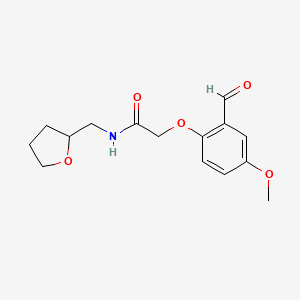
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
methanol](/img/structure/B13168953.png)

![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
